Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid (CAS 92-92-2) is a biphenyl derivative featuring a carboxylic acid functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and agrochemicals. Its rigid biphenyl core and reactive carboxyl group enable its use in cross-coupling reactions, esterifications, and metal-organic frameworks (MOFs). The compound exhibits high thermal and chemical stability, making it suitable for applications requiring robust aromatic systems. It is commonly employed in research and industrial settings for constructing complex molecular architectures. Available in high purity, 4-biphenylcarboxylic acid is a reliable building block for advanced material and fine chemical synthesis.
4-Biphenylcarboxylic acid structure
4-Biphenylcarboxylic acid structure
Product Name:4-Biphenylcarboxylic acid
CAS No:92-92-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724
Update Time:2025-05-20

4-Biphenylcarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxylic acid
    • 4-Phenylbenzoic acid
    • Biphenyl-4-carboxylic acid
    • 4-Biphenylcarboxylic acid
    • 4-Biphenylcarboxylic
    • 4-Carboxybiphenyl
    • 4-CARBOXYDIPHENYL
    • 4-Phenylbenzic acid
    • 4-United acid
    • PHENYLBENZOICACID
    • P-PHENYLBENZOIC ACID
    • RARECHEM AL BO 0062
    • Para phenyl benzoic acid
    • 4-Diphenylcarboxylic acid
    • Diphenyl-4-carboxylic acid
    • (1,1'-Biphenyl)-4-carboxylic acid
    • 4-Carboxy-(1,1'-biphenyl)
    • 36J7VPO67K
    • NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • 4-biphenyl carboxylic acid
    • 4-Biphenylcarboxylic acid (7CI, 8CI)
    • Benzoic acid, p-phenyl- (3CI)
    • 4-Biphenylylcarboxylic acid
    • 4-Carboxy-1,1′-biphenyl
    • NSC 23040
    • p-Biphenylcarboxylic acid
    • BBL011579
    • AKOS000119566
    • EN300-20144
    • Z7Z
    • AE-641/00160032
    • NSC-23040
    • EINECS 202-203-1
    • Biphenylcarboxylic acid-(4)
    • CBDivE_013344
    • 1,1'-biphenyl-4-carboxylic acid
    • F2191-0106
    • 4-09-00-02479 (Beilstein Handbook Reference)
    • Benzoic acid, p-phenyl-
    • 4-phenyl benzoic acid
    • HMS1577C04
    • STK290994
    • NCGC00334267-01
    • P0961
    • 4-Carboxy-1,1'-biphenyl)
    • AS-2102
    • AR3938
    • BRN 0973519
    • DTXCID3048782
    • MFCD00002553
    • Biphenyl-4-carboxylic acid, 95%
    • NS00039506
    • SY003371
    • benzoic acid, 4-phenyl-
    • BDBM50060971
    • UNII-36J7VPO67K
    • B-2800
    • Q27894061
    • [1,1'-biphenyl]-4carboxylic acid
    • AC-2930
    • Z104477046
    • AB01141504-04
    • NSC23040
    • 92-92-2
    • CHEMBL107057
    • DTXSID1059074
    • 4-Carboxy-1,1'-biphenyl
    • CS-D1119
    • SCHEMBL38562
    • MDL: MFCD00002553
    • Inchi: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
    • InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
    • BRN: 0973519

Computed Properties

  • Exact Mass: 198.06800
  • Monoisotopic Mass: 198.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1184 (rough estimate)
  • Melting Point: 225.0 to 229.0 deg-C
  • Boiling Point: 372.6℃ at 760 mmHg
  • Flash Point: 170
  • Refractive Index: 1.5954 (estimate)
  • Solubility: 0.03g/l
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 37.30000
  • LogP: 3.05180
  • Solubility: Soluble in ethanol, ether and benzene, slightly soluble in hot water, insoluble in cold water.

4-Biphenylcarboxylic acid Security Information

4-Biphenylcarboxylic acid Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Biphenylcarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Reference
Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides
Kumar, Satyendra; Rao, G. K.; Kumar, Arun; Singh, Mahabir P.; Saleem, Fariha; et al, RSC Advances, 2015, 5(26), 20081-20089

Production Method 2

Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Reference
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol ,  Water ;  2 h, 75 °C
Reference
Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility
Karimi, Babak; Tavakolian, Mina ; Mansouri, Fariborz; Vali, Hojatollah, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Silica Solvents: Water ;  1 h, 110 °C
Reference
Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction
Ncube, Phendukani; Hlabathe, Thaane; Meijboom, Reinout, Journal of Cluster Science, 2015, 26(5), 1873-1888

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ;  3 h, 60 °C
Reference
Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water
Li, Liuyi; Chen, Zhilin; Zhong, Hong; Wang, Ruihu, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ;  1.5 h, 120 °C
Reference
Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water
Zhang, Dong; Zhou, Chunshan; Wang, Ruihu, Catalysis Communications, 2012, 22, 83-88

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ;  24 h, rt
1.2 rt
Reference
Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts
Pacardo, Dennis B.; Slocik, Joseph M.; Kirk, Kyle C.; Naik, Rajesh R.; Knecht, Marc R., Nanoscale, 2011, 3(5), 2194-2201

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence
Dhital, Raghu Nath; Bobuatong, Karan; Ehara, Masahiro; Sakurai, Hidehiro, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 60 °C
Reference
Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction
De Cattelle, Amaury; Billen, Arne; O'Rourke, Galahad; Brullot, Ward; Verbiest, Thierry; et al, Journal of Organometallic Chemistry, 2019, 904,

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) ,  Graphene (oxide, reduced) Solvents: Toluene ;  11 min, 100 °C
Reference
Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols
Assal, Mohamed E.; Shaik, Mohammed Rafi; Kuniyil, Mufsir; Khan, Mujeeb; Alzahrani, Abdulrahman Yahya; et al, Catalysts, 2017, 7(12),

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.25 h, 80 °C
Reference
Catalytic polymeric nanocomposites via cucurbit[n]uril host-guest interactions
Wu, Yuchao; Lan, Yang; Liu, Ji; Scherman, Oren A., Nanoscale, 2015, 7(32), 13416-13419

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  6 h, rt → 60 °C
Reference
A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, Green Chemistry, 2014, 16(5), 2587-2596

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide ,  Water ;  24 h, 100 - 110 °C
Reference
Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context
Kumar, Arun; Rao, Gyandshwar Kumar; Saleem, Fariha; Kumar, Rupesh; Singh, Ajai K., Journal of Hazardous Materials, 2014, 269, 9-17

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  4 h, 100 °C
Reference
Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots
Kumar, Satyendra; Rao, Gyandshwar K.; Kumar, Arun; Singh, Mahabir P.; Singh, Ajai Kumar, Dalton Transactions, 2013, 42(48), 16939-16948

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Sodium bisulfate ;  pH 1, rt
Reference
Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene ,  Water ;  24 h, 90 °C
Reference
Polymer-supported palladium catalysts for Suzuki and Heck reactions
Styring, Peter, Solid-Phase Organic Syntheses, 2012, 2, 69-78

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Reference
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; Murray, Paul M.; Turp, Edward R.; Tyler, Simon N. G.; Burn, Ross T., Tetrahedron, 2012, 68(30), 6010-6017

Production Method 18

Reaction Conditions
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  Diaion HP 20 Solvents: Water ;  6 h, rt
Reference
Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent
Monguchi, Yasunari; Sakai, Keita; Endo, Koichi; Fujita, Yuki; Niimura, Masaru; et al, ChemCatChem, 2012, 4(4), 546-558

Production Method 19

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ;  rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
Reference
The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor
Polyzos, Anastasios; O'Brien, Matthew; Petersen, Trine P.; Baxendale, Ian R.; Ley, Steven V., Angewandte Chemie, 2011, 50(5), 1190-1193

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Reagents: Oxygen Catalysts: Palladium ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Bhandari, Rohit; Knecht, Marc R., ACS Catalysis, 2011, 1(2), 89-98

4-Biphenylcarboxylic acid Raw materials

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:92-92-2)4-Biphenylcarboxylic Acid
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:92-92-2)4-Biphenylcarboxylic acid
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Amadis Chemical Company Limited
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(CAS:92-92-2)4-Biphenylcarboxylic acid
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Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):156.0/270.0
Email:sales@amadischem.com

Additional information on 4-Biphenylcarboxylic acid

4-Biphenylcarboxylic Acid: A Comprehensive Overview

4-Biphenylcarboxylic acid, also known by its CAS number 92-92-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure, has been a subject of extensive research due to its unique properties and potential uses in drug development, material synthesis, and catalytic processes.

The molecular structure of 4-biphenylcarboxylic acid consists of two phenyl rings connected by a carboxylic acid group at the para position. This arrangement imparts the compound with both aromatic stability and functional group reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers, which are critical for modern electronic devices.

In the realm of drug discovery, 4-biphenylcarboxylic acid has shown promise as a lead compound for designing bioactive molecules. Researchers have explored its ability to modulate cellular pathways, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, derivatives of this compound have demonstrated potential as inhibitors of key enzymes involved in disease progression, offering new avenues for therapeutic intervention.

The synthesis of 4-biphenylcarboxylic acid has also been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These advancements underscore the importance of sustainable practices in chemical manufacturing, aligning with global efforts to promote eco-friendly technologies.

Moreover, the compound's role in catalysis has gained attention due to its ability to act as a ligand in metal complexes. These complexes exhibit enhanced catalytic activity in reactions such as olefin polymerization and oxidation processes, contributing to more efficient industrial processes.

In conclusion, 4-biphenylcarboxylic acid (CAS No: 92-92-2) stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly pave the way for innovative solutions in materials science, pharmacology, and beyond.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-92-2)4-Biphenylcarboxylic Acid
LE1418;LE2463973
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:92-92-2)4-Biphenylcarboxylic acid
sfd5564
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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